molecular formula C18H19N3O2S B6569818 N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide CAS No. 921802-26-8

N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide

Cat. No. B6569818
CAS RN: 921802-26-8
M. Wt: 341.4 g/mol
InChI Key: RBGVUZILMVAQBU-UHFFFAOYSA-N
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Description

This compound is an N-arylpiperazine that is piperazine substituted by a 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl group at position 1 and by a 2,3-dichlorophenyl group at position 4 . It is an antipsychotic drug used for the treatment of Schizophrenia, and other mood disorders .


Synthesis Analysis

The synthesis of similar compounds involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of >195oC (dec.), storage temperature of -20°C Freezer, and solubility in DMSO (Slightly), Methanol (Slightly, Heated) . The compound is a solid and white to off-white in color .

Scientific Research Applications

Drug Design and Optimization

F2202-1475: serves as a scaffold for designing novel derivatives. Medicinal chemists modify its structure to enhance specific properties, such as solubility, bioavailability, and target selectivity.

These applications highlight the versatility of F2202-1475 and underscore its potential impact in pharmaceutical research. Researchers continue to unravel its mechanisms of action and optimize its properties for therapeutic use . If you’d like more information on any specific application, feel free to ask! 🌟

Future Directions

The future directions of research on this compound could involve further exploration of its antimicrobial, antiviral, anticancer, anti-inflammatory action . Additionally, its potential as an adrenergic receptor antagonist for prostatic hyperplasia treatment could be investigated .

properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-16(21-9-3-5-12-4-1-2-6-15(12)21)10-14-11-24-18(19-14)20-17(23)13-7-8-13/h1-2,4,6,11,13H,3,5,7-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGVUZILMVAQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

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